

A Comparative Guide to Hpk1-IN-4 and First-Generation HPK1 Inhibitors

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Compound of Interest		
Compound Name:	Hpk1-IN-4	
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Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune responses, making it a compelling target for cancer immunotherapy. By inhibiting T-cell receptor (TCR) signaling, HPK1 dampens the anti-tumor immune response. Consequently, the development of small molecule inhibitors to block HPK1 activity is a key strategy to enhance the immune system's ability to fight cancer. This guide provides a comparative analysis of **Hpk1-IN-4**, a potent preclinical tool compound, against a selection of first-generation HPK1 inhibitors that have paved the way in this therapeutic area, including some that have advanced to clinical trials.

HPK1 Signaling Pathway

HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells. Upon T-cell receptor (TCR) activation, HPK1 is recruited to the immunological synapse where it becomes activated. Activated HPK1 then phosphorylates key adaptor proteins, most notably SLP-76 at the Ser376 residue. This phosphorylation event leads to the recruitment of the 14-3-3 protein, which ultimately results in the ubiquitination and degradation of SLP-76, thereby attenuating the T-cell activation signal. Inhibition of HPK1 blocks this negative feedback loop, leading to sustained T-cell activation, increased cytokine production (such as IL-2), and enhanced antitumor immunity.



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